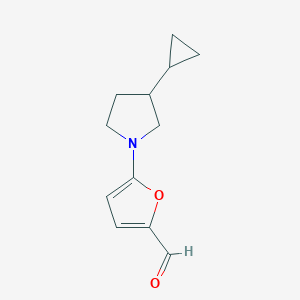
1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene is an aromatic compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Diazonium Salt Decomposition: This method involves the formation of diazonium salts from aniline derivatives, followed by their decomposition in the presence of fluorinating agents.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of halogen atoms on the benzene ring with nucleophiles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and nitric acid are commonly used under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide and ammonia are commonly used under basic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include hydroxylated and aminated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that undergoes substitution by electrophiles. In nucleophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic system that undergoes substitution by nucleophiles .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluorobenzene: This compound has a similar structure but lacks the additional fluorophenyl group, making it less complex and potentially less reactive.
1-Bromo-3-fluorobenzene: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and chemical properties.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, as well as the additional fluorophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H7ClF2 |
|---|---|
Molekulargewicht |
224.63 g/mol |
IUPAC-Name |
1-chloro-3-fluoro-2-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7ClF2/c13-10-2-1-3-11(15)12(10)8-4-6-9(14)7-5-8/h1-7H |
InChI-Schlüssel |
AKGGBUWIEMZIDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




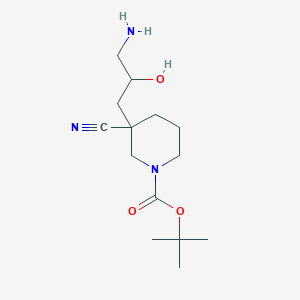
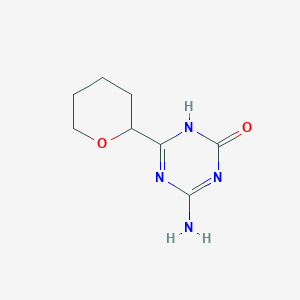
![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13169420.png)
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)
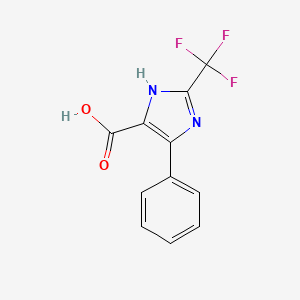

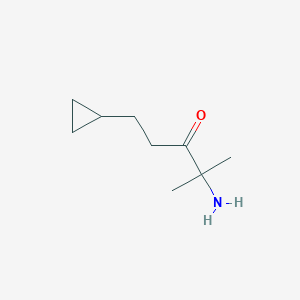
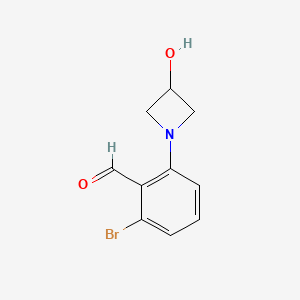
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)

